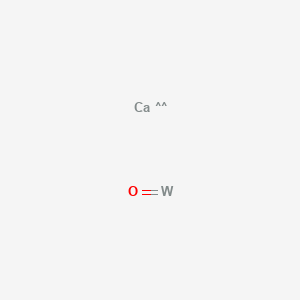

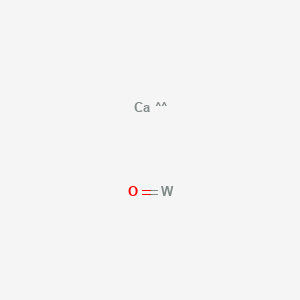

Calcium tungsten oxid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Calcium tungsten oxide, also known as calcium tungstate, is a chemical compound with the formula CaWO₄. It is a white crystalline solid that is insoluble in water. This compound is known for its luminescent properties and is used in various applications, including as a scintillator material in medical imaging and industrial radiography.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Calcium tungsten oxide can be synthesized through several methods:

Solid-State Reaction: This involves the reaction of calcium carbonate (CaCO₃) with tungsten trioxide (WO₃) at high temperatures. The reaction typically occurs at temperatures around 900-1000°C. [ \text{CaCO}_3 + \text{WO}_3 \rightarrow \text{CaWO}_4 + \text{CO}_2 ]

Sol-Gel Method: This method involves the use of calcium nitrate and ammonium tungstate as precursors. The solution is mixed, gelled, and then calcined at high temperatures to form calcium tungsten oxide.

Hydrothermal Synthesis: This method involves reacting calcium chloride and sodium tungstate in an aqueous solution under high pressure and temperature conditions.

Industrial Production Methods

In industrial settings, calcium tungsten oxide is typically produced using the solid-state reaction method due to its simplicity and cost-effectiveness. Large-scale production involves the careful control of reaction conditions to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Calcium tungsten oxide undergoes various chemical reactions, including:

Oxidation and Reduction: It can participate in redox reactions, particularly in the presence of strong oxidizing or reducing agents.

Substitution Reactions: Calcium tungsten oxide can undergo substitution reactions where the calcium ion is replaced by other cations.

Common Reagents and Conditions

Oxidizing Agents: Such as hydrogen peroxide (H₂O₂) can oxidize calcium tungsten oxide.

Reducing Agents: Such as hydrogen gas (H₂) can reduce it under high-temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of higher oxidation state tungsten compounds, while reduction may produce lower oxidation state compounds.

Wissenschaftliche Forschungsanwendungen

Calcium tungsten oxide has a wide range of scientific research applications:

Medical Imaging: It is used as a scintillator material in X-ray and gamma-ray detectors due to its luminescent properties.

Industrial Radiography: Used in non-destructive testing to detect flaws in materials.

Photocatalysis: It has applications in photocatalytic processes for environmental remediation.

Electrochemistry: Used in the development of electrochemical sensors and devices.

Biological Research: Investigated for its potential use in bioimaging and biosensing applications.

Wirkmechanismus

The mechanism by which calcium tungsten oxide exerts its effects is primarily through its luminescent properties. When exposed to high-energy radiation, such as X-rays or gamma rays, the compound emits light. This luminescence is due to the excitation of electrons within the tungsten oxide lattice, followed by the emission of photons as the electrons return to their ground state. The emitted light is then detected and used to create an image or signal.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Barium Tungstate (BaWO₄): Similar luminescent properties but different cation.

Strontium Tungstate (SrWO₄): Another similar compound with comparable applications.

Zinc Tungstate (ZnWO₄): Known for its high density and luminescent efficiency.

Uniqueness

Calcium tungsten oxide is unique due to its specific luminescent properties, making it particularly suitable for medical imaging and industrial radiography. Its relatively low cost and ease of synthesis also contribute to its widespread use.

Eigenschaften

CAS-Nummer |

12789-67-2 |

|---|---|

Molekularformel |

CaOW |

Molekulargewicht |

239.92 g/mol |

InChI |

InChI=1S/Ca.O.W |

InChI-Schlüssel |

WDHFKFCRZIUOGG-UHFFFAOYSA-N |

Kanonische SMILES |

O=[W].[Ca] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2-dimethoxy-4-[(Z)-2-nitrobut-1-enyl]benzene](/img/structure/B14708659.png)

![2-[2-(4-Methoxyphenyl)-2-oxoethyl]benzonitrile](/img/structure/B14708679.png)